molecular formula C28H19F4N3O3 B12621127 C28H19F4N3O3

C28H19F4N3O3

Cat. No.: B12621127
M. Wt: 521.5 g/mol
InChI Key: JLXVOHCEACNGOK-UZLDWMDBSA-N
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Description

The compound with the molecular formula C28H19F4N3O3 10-(3-bromophenyl)-9,11-dioxo-N-[3-(trifluoromethyl)phenyl]-8a,9,10,11,11a,11b-hexahydro-8H-pyrrolo[3’,4’:3,4]pyrrolo[2,1-a]isoquinoline-8-carboxamide . This compound is a complex organic molecule that features a pyrroloisoquinoline core structure, which is often found in various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(3-bromophenyl)-9,11-dioxo-N-[3-(trifluoromethyl)phenyl]-8a,9,10,11,11a,11b-hexahydro-8H-pyrrolo[3’,4’:3,4]pyrrolo[2,1-a]isoquinoline-8-carboxamide typically involves multi-step organic synthesis. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow chemistry to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is also common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

10-(3-bromophenyl)-9,11-dioxo-N-[3-(trifluoromethyl)phenyl]-8a,9,10,11,11a,11b-hexahydro-8H-pyrrolo[3’,4’3,4]pyrrolo[2,1-a]isoquinoline-8-carboxamide: undergoes various types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium iodide in acetone for halogen exchange.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

10-(3-bromophenyl)-9,11-dioxo-N-[3-(trifluoromethyl)phenyl]-8a,9,10,11,11a,11b-hexahydro-8H-pyrrolo[3’,4’3,4]pyrrolo[2,1-a]isoquinoline-8-carboxamide: has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-(3-bromophenyl)-9,11-dioxo-N-[3-(trifluoromethyl)phenyl]-8a,9,10,11,11a,11b-hexahydro-8H-pyrrolo[3’,4’:3,4]pyrrolo[2,1-a]isoquinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-(3-bromophenyl)-9,11-dioxo-N-[3-(trifluoromethyl)phenyl]-8a,9,10,11,11a,11b-hexahydro-8H-pyrrolo[3’,4’3,4]pyrrolo[2,1-a]isoquinoline-8-carboxamide: is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C28H19F4N3O3

Molecular Weight

521.5 g/mol

IUPAC Name

(11S,12R,16S)-14-(4-fluorophenyl)-13,15-dioxo-N-[3-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide

InChI

InChI=1S/C28H19F4N3O3/c29-17-8-10-19(11-9-17)35-26(37)21-22(27(35)38)24(34-13-12-15-4-1-2-7-20(15)23(21)34)25(36)33-18-6-3-5-16(14-18)28(30,31)32/h1-14,21-24H,(H,33,36)/t21-,22+,23?,24-/m0/s1

InChI Key

JLXVOHCEACNGOK-UZLDWMDBSA-N

Isomeric SMILES

C1=CC=C2C3[C@@H]4[C@H]([C@H](N3C=CC2=C1)C(=O)NC5=CC=CC(=C5)C(F)(F)F)C(=O)N(C4=O)C6=CC=C(C=C6)F

Canonical SMILES

C1=CC=C2C3C4C(C(N3C=CC2=C1)C(=O)NC5=CC=CC(=C5)C(F)(F)F)C(=O)N(C4=O)C6=CC=C(C=C6)F

Origin of Product

United States

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